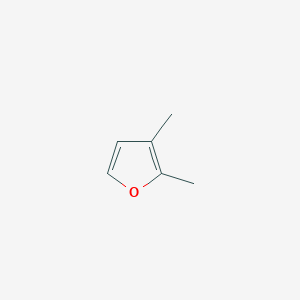

2,3-Dimethylfuran

Description

Overview of Furanic Compounds in Contemporary Chemistry

Furanic compounds, characterized by the presence of a furan (B31954) ring, are a significant class of heterocyclic compounds. britannica.com The furan ring system is found in a multitude of natural products, including sugars like ribose and fructose (B13574), which exist in a furanose form. britannica.com Industrially, furans are pivotal, with furfural, derived from agricultural biomass, serving as a key precursor for various chemicals. britannica.com

The aromaticity of the furan ring, arising from the delocalization of one of the oxygen's lone pairs of electrons into the π-system, renders it more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org This reactivity, coupled with the ability to undergo Diels-Alder reactions, makes furans versatile intermediates in organic synthesis. wikipedia.org Researchers have explored the synthesis of a wide array of functionalized furans for applications in materials science and pharmaceuticals. dtic.milnih.gov The development of efficient synthetic methodologies, such as the Paal-Knorr and Feist-Benary syntheses, as well as more modern transition metal-catalyzed reactions, has been a continuous focus in the field. wikipedia.orgrsc.org

Significance of Methyl-Substituted Furans in Chemical Synthesis and Theory

Methyl-substituted furans, including 2,3-dimethylfuran, hold particular importance in both synthetic and theoretical chemistry. The methyl groups influence the electronic properties and steric environment of the furan ring, thereby modulating its reactivity. For instance, the gas-phase rate constant for the reaction of this compound with the nitrate (B79036) radical (NO3) and the hydroxyl radical (OH) has been determined, providing crucial data for atmospheric and combustion chemistry models. scientificlabs.co.uk

In synthesis, methylfurans serve as key building blocks. For example, this compound is a precursor in the synthesis of complex molecules like tirandamycin and various analgesics. tandfonline.com The ability of the furan ring in these compounds to act as a diene and subsequently undergo ring-opening reactions is a synthetically valuable feature. tandfonline.com The synthesis of polysubstituted furans, often bearing methyl groups, is an active area of research, with methods being developed to control the regioselectivity of substitution patterns. rsc.org The presence of methyl groups can also impact the biological activity of furan-containing molecules, a principle that is exploited in the design of new bioactive compounds. orientjchem.org

Research Trajectories and Future Outlook for this compound

Current and future research on this compound is multifaceted. One significant area of investigation is its potential as a biofuel. chemimpex.com The combustion properties of this compound are being studied to understand its behavior in engines and its potential to reduce harmful emissions. usfca.edu This research is driven by the need for sustainable and renewable energy sources.

In synthetic chemistry, efforts are ongoing to develop more efficient and environmentally benign methods for the synthesis of this compound and its derivatives. tandfonline.comtandfonline.com This includes the use of novel catalysts, such as palladium complexes, to promote cycloisomerization reactions. rsc.org Furthermore, the application of this compound as a versatile synthon for creating complex molecular architectures continues to be explored. fishersci.pttandfonline.com

The study of the fundamental reactivity of this compound, including its reactions with atmospheric oxidants, will continue to be important for both environmental science and for understanding its stability and degradation pathways. scientificlabs.co.ukusfca.edu Additionally, while this article does not delve into biological applications, it is worth noting that the broader class of substituted furans is being investigated for various bioactivities, suggesting potential future research avenues for derivatives of this compound. orientjchem.org The unique properties of this compound ensure its continued relevance and exploration in diverse areas of chemical research. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-4-7-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSKXQVRKZTKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027759 | |

| Record name | 2,3-Dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14920-89-9, 28802-49-5 | |

| Record name | Furan, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028802495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dimethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dimethylfuran

Classical Approaches to 2,3-Dimethylfuran Synthesis

Classical methods for synthesizing this compound often involve the cyclization of acyclic precursors through reactions that have been established for many years. These approaches typically rely on acid or base catalysis to facilitate the ring-closing step.

Cyclization Reactions of Precursors

One of the fundamental strategies for forming the furan (B31954) ring is the intramolecular cyclization of a suitably functionalized open-chain molecule. The choice of precursor is critical and dictates the reaction conditions required for efficient conversion.

The compound (Z)-3-methylpent-2-en-4-yn-1-ol is a key precursor for the synthesis of this compound. scientificlabs.co.uk The structure of this enynol contains the necessary carbon framework and functional groups to facilitate a ring-closing reaction to form the desired furan. The cyclization of this precursor can be promoted through various catalytic methods, which are discussed in the catalytic pathways section. scientificlabs.co.uk

A straightforward method for the preparation of this compound involves the reaction of acetone (B3395972) with formaldehyde (B43269) in the presence of an acid catalyst, such as sulfuric acid. chembk.com In this reaction, the reactants undergo a cyclization reaction to generate the furan ring. chembk.com This method is noted for its relative simplicity. chembk.com

Cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol

Catalytic Pathways for Furan Ring Formation

Modern synthetic methods often employ catalysts to improve efficiency, selectivity, and reaction conditions. For the synthesis of this compound, both ammonia (B1221849) and transition metal catalysts have been utilized.

An alternative catalytic route involves the reaction of ethane (B1197151) and formaldehyde in the presence of ammonia. chembk.com This gas-phase reaction is catalyzed by ammonia and leads to the formation of this compound. chembk.com

Palladium complexes have proven to be effective catalysts for the cycloisomerization of (Z)-enynols, such as (Z)-3-methylpent-2-en-4-yn-1-ol, to produce this compound. uniovi.esresearchgate.net Various palladium(II) complexes, including those with N-phosphorylated iminophosphorane-phosphine ligands, have been studied for this transformation. uniovi.esresearchgate.net These reactions can proceed under mild conditions, often at room temperature and without the need for a solvent. uniovi.es The catalytic activity is influenced by the specific ligands attached to the palladium center. uniovi.es For instance, dicationic palladium complexes have demonstrated high turnover frequencies, leading to nearly quantitative yields of this compound in a short time. uniovi.es The mechanism is believed to involve the initial coordination of the alkyne group of the enynol to the palladium catalyst, followed by the cyclization step. uniovi.es Research has also explored the use of "green" solvents like glycerol (B35011) and water for this palladium-catalyzed reaction, enhancing its environmental friendliness. unina.it Other transition metals, such as ruthenium and rhodium, have also been employed to catalyze the intramolecular cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol. thieme-connect.desci-hub.seresearchgate.net Gold(I) complexes have also been shown to be effective catalysts for this cycloisomerization. nih.gov

Interactive Data Table: Comparison of

| Method | Precursors | Catalyst/Reagent | Key Features |

| Cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol | (Z)-3-methylpent-2-en-4-yn-1-ol | Various catalysts (e.g., Pd, Ru, Rh, Au) | Precursor for various catalytic cyclizations. scientificlabs.co.uk |

| Acetone and Formaldehyde Cyclization | Acetone, Formaldehyde | Sulfuric acid | Simple, classical acid-catalyzed method. chembk.com |

| Ammonia-Catalyzed Reaction | Ethane, Formaldehyde | Ammonia | Gas-phase catalytic reaction. chembk.com |

| Palladium-Catalyzed Cycloisomerization | (Z)-3-methylpent-2-en-4-yn-1-ol | Palladium(II) complexes | Mild conditions, high yields, and turnover frequencies. uniovi.esresearchgate.net |

Ammonia-Catalyzed Reactions of Ethane and Formaldehyde

Other Established Synthetic Routes

A well-established route to substituted furans involves the reaction of a β-dicarbonyl compound with an acetylenic sulfonium (B1226848) salt. This method provides a versatile pathway for constructing the furan ring. In a reaction analogous to the synthesis of this compound, a furan derivative can be prepared from acetylacetone (B45752) and dimethyl-2-propynylsulfonium bromide. orgsyn.org

The synthesis is typically carried out by first generating the enolate of acetylacetone using a base such as sodium ethoxide in ethanol (B145695). This enolate then reacts with the acetylenic sulfonium salt. The subsequent reaction cascade involves cyclization and the elimination of a neutral molecule, dimethyl sulfide (B99878), to yield the furan ring. The reaction mixture is refluxed for several hours until the characteristic odor of dimethyl sulfide is no longer detectable, indicating the reaction's progression. orgsyn.org This general procedure represents a straightforward method for accessing substituted furans from readily available starting materials. orgsyn.org This approach shares common features with the Feist-Benary furan synthesis, which employs an α-haloketone instead of a sulfonium salt. orgsyn.org

Table 1: Reaction Summary for Furan Synthesis via Acetylenic Sulfonium Salt

| Reactant 1 | Reactant 2 | Key Reagent | Solvent | General Product | Source |

| Acetylacetone | Dimethyl-2-propynylsulfonium bromide | Sodium ethoxide | Ethanol | Substituted Furan | orgsyn.org |

Advanced and Green Chemistry Synthetic Strategies

Modern synthetic chemistry increasingly emphasizes the development of sustainable processes. For furan compounds, this includes the use of renewable feedstocks, energy-efficient reaction conditions, and biocatalytic methods.

The conversion of lignocellulosic biomass into valuable platform chemicals is a cornerstone of green chemistry. acs.orgscispace.com A significant focus of this research has been the production of the isomer 2,5-dimethylfuran (B142691) (2,5-DMF), which is recognized for its potential as a biofuel. acs.orgmdpi.com The established pathway to 2,5-DMF involves the acid-catalyzed dehydration of biomass-derived C6 sugars (like fructose (B13574), obtained from glucose isomerization) to form 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.commdpi.com HMF is a crucial intermediate that can then be converted to 2,5-DMF through catalytic hydrodeoxygenation. acs.orgmdpi.com

While this demonstrates the high potential of using biomass to generate furan rings, specific and efficient catalytic routes from common biomass precursors like HMF directly to this compound are less documented in comparison to its 2,5-disubstituted isomer. The extensive research on 2,5-DMF, however, lays the groundwork for future investigations into sustainable routes for other furan isomers.

Table 2: Generalized Pathway from Biomass to 2,5-Dimethylfuran (Isomer)

| Starting Material | Step 1 | Intermediate | Step 2 | Intermediate | Step 3 | Final Product (Isomer) | Source |

| Biomass (Cellulose) | Hydrolysis | Glucose | Isomerization | Fructose | Dehydration | 5-Hydroxymethylfurfural (HMF) | acs.orgmdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Hydrodeoxygenation | - | - | - | - | 2,5-Dimethylfuran (2,5-DMF) | acs.orgscispace.commdpi.com |

Microwave-Assisted Organic Synthesis (MAOS) in Furan Chemistry

Microwave-Assisted Organic Synthesis (MAOS) is an advanced heating technology that utilizes microwave irradiation to accelerate chemical reactions. researchgate.net Unlike conventional heating methods that rely on external heat sources and convection, MAOS achieves efficient heating through the direct interaction of microwaves with polar molecules in the reaction mixture (dielectric heating). researchgate.netscispace.com This process can lead to a rapid increase in temperature, significantly reducing reaction times, minimizing side reactions, and often improving product yields. researchgate.netacs.org

MAOS is considered a green chemistry tool because it can enhance reaction efficiency and reduce energy consumption. scispace.com The technology has been successfully applied to a wide array of organic transformations, including the synthesis of various heterocyclic compounds. scispace.comacs.org While specific literature detailing the MAOS-driven synthesis of this compound is not prominent, the principles are broadly applicable to furan synthesis. Reactions such as condensations and cycloadditions used to form furan rings could potentially be optimized using microwave irradiation to achieve faster and cleaner conversions compared to traditional heating protocols. rsc.orgrsc.org

Table 3: Comparison of MAOS and Conventional Heating

| Parameter | Microwave-Assisted Organic Synthesis (MAOS) | Conventional Heating (e.g., Oil Bath) | Source |

| Heating Mechanism | Dielectric heating (direct interaction with polar molecules) | Conduction and convection (from external source) | researchgate.net |

| Heating Profile | Rapid, uniform, internal heating | Slow, non-uniform, from vessel walls inward | acs.org |

| Reaction Time | Significantly reduced (minutes vs. hours) | Often lengthy | researchgate.netscispace.com |

| Energy Efficiency | Generally higher | Generally lower | scispace.com |

| Typical Outcome | Often higher yields, fewer byproducts | May lead to thermal decomposition and side reactions | researchgate.net |

Chemo-Enzymatic and Biocatalytic Approaches

Chemo-enzymatic and biocatalytic syntheses leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild conditions. rsc.orgnih.gov This approach combines the advantages of biological catalysts with traditional chemical reactions and is a growing field in sustainable synthesis. mdpi.com

In the context of furan chemistry, biocatalysis has been explored, particularly for the transformation of biomass-derived HMF. bohrium.com For example, whole-cell biocatalysts have been employed to convert HMF into other valuable derivatives like 2,5-di(hydroxymethyl)furan (DHMF). bohrium.comudl.cat These processes highlight the potential of using microorganisms or isolated enzymes for specific oxidation or reduction steps in furan chemistry. udl.cat

Although direct biocatalytic routes for the de novo synthesis of this compound are not widely reported, related furan structures have been prepared using these methods. A notable example is the chemo-enzymatic synthesis of the enantiomers of 2,3-dihydro-2-isopropyl-2,5-dimethylfuran, which utilizes a Sharpless asymmetric epoxidation step. researchgate.net The successful application of enzymes in the synthesis of these related compounds suggests that future research could lead to the development of biocatalytic pathways for the direct and selective production of this compound.

Chemical Reactivity and Reaction Mechanisms of 2,3 Dimethylfuran

Electrophilic Aromatic Substitution Reactions

As a π-rich heterocycle, the furan (B31954) ring is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com The electron-donating nature of the methyl groups in 2,3-dimethylfuran further enhances the electron density of the ring, making it highly susceptible to electrophilic attack. The preferred site of substitution is the C5 position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance than the intermediate formed by attack at C4. chemicalbook.com

Common electrophilic substitution reactions for furan derivatives include nitration, halogenation, sulfonation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. For instance, the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is an effective method for the formylation of electron-rich aromatic compounds, including furans. jk-sci.comnrochemistry.comwikipedia.orgorganic-chemistry.org The electrophilic iminium cation attacks the furan ring, leading to the formation of an aldehyde after hydrolysis. nrochemistry.comwikipedia.org

Similarly, Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, can introduce an acyl group onto the furan ring. rsc.orgsmolecule.comresearchgate.net For example, the acetylation of 2,5-dimethylfuran (B142691) with acetic anhydride can yield 3-acetyl-2,5-dimethylfuran. smolecule.com Given the similar electronic nature, this compound would be expected to undergo acylation primarily at the C5 position.

Diels-Alder Reactions and Cycloadditions

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nrochemistry.com This reaction provides a powerful tool for the synthesis of six-membered rings and complex bicyclic structures. nih.gov

Reactivity as a Diene

This compound serves as the diene component in Diels-Alder reactions, reacting with various dienophiles (alkenes or alkynes with electron-withdrawing groups). The reaction involves the concerted formation of two new sigma bonds, resulting in a 7-oxabicyclo[2.2.1]heptene derivative. The methyl groups on the furan ring can influence the reaction rate. For example, a bulky substituent at the C2 or C3 position can increase the reaction rate by destabilizing the s-trans conformation and favoring the reactive s-cis conformation needed for the reaction. nrochemistry.com

The reaction of 2,5-dimethylfuran with dienophiles like maleic anhydride and dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been well-studied and provides insight into the reactivity of disubstituted furans. scispace.comnih.govresearchgate.netchegg.com These reactions often require thermal conditions or Lewis acid catalysis to proceed efficiently. researchgate.netresearchgate.nettohoku.ac.jp For instance, the reaction of 2,5-dimethylfuran with maleic anhydride yields a bicyclic adduct which can then undergo acid-catalyzed dehydration to form 3,6-dimethylphthalic anhydride. chegg.com

Stereochemical Outcomes of Cycloaddition Reactions

A key aspect of the Diels-Alder reaction is its stereospecificity. The reaction typically proceeds via a suprafacial-suprafacial interaction, meaning the stereochemistry of both the diene and the dienophile is retained in the product. mdpi.com When a cyclic diene like a furan reacts with a substituted dienophile, two diastereomeric products can be formed: the endo and the exo adducts.

The "endo rule" often predicts the major product in Diels-Alder reactions, favoring the formation of the endo isomer due to stabilizing secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile. However, for furan and its derivatives, the endo selectivity is often less pronounced and can be temperature-dependent. rsc.orgresearchgate.net In many cases, the thermodynamically more stable exo product is favored, especially at higher temperatures. nih.gov For example, the reaction of 2,5-dimethylfuran with maleimides at elevated temperatures predominantly yields the exo Diels-Alder adduct. nih.gov Computational studies on the reaction of furan with maleic anhydride show that furan is less endo-selective than cyclopentadiene. rsc.orgresearchgate.net The presence and position of substituents on the furan ring can further influence the endo/exo selectivity. rsc.orgresearchgate.net Lewis acid catalysis can also impact the stereochemical outcome, sometimes enhancing endo selectivity. tohoku.ac.jpnih.gov

Oxidation Reactions

This compound is susceptible to oxidation, particularly atmospheric oxidation, which has implications for air quality as furans are emitted from sources like biomass burning. rsc.orgacs.org

Atmospheric Oxidation Pathways

In the atmosphere, the primary daytime oxidant for volatile organic compounds like this compound is the hydroxyl radical (OH). acs.orgacs.org The reaction of OH radicals with furans is rapid and is initiated by the addition of the OH radical to the furan ring. acs.orgresearchgate.net

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction of this compound with hydroxyl radicals proceeds via the addition of the OH radical to the double bonds of the furan ring. acs.orgresearchgate.net This addition is the principal initial step, leading to the formation of an OH-furan adduct. researchgate.netacs.org This adduct is chemically activated and can undergo further reactions, including ring-opening. researchgate.net

The major products of this reaction are unsaturated 1,4-dicarbonyls, which are formed following the opening of the furan ring. acs.orgresearchgate.netacs.org For this compound, a key product identified is 3-methyl-4-oxo-2-pentenal [CH₃C(O)C(CH₃)=CHCHO]. acs.orgacs.org Other smaller carbonyl products such as glyoxal, methylglyoxal, and biacetyl have also been observed. acs.org

The molar formation yield of 3-methyl-4-oxo-2-pentenal from the reaction of OH radicals with this compound in the presence of NO has been measured to be 8 ± 2%. acs.orgresearchgate.netacs.org The rate constant for the reaction of this compound with OH radicals has been determined, highlighting its high reactivity in the atmosphere. nih.govscientificlabs.co.uk

| Parameter | Value | Reference |

|---|---|---|

| Rate Constant (kOH) at 296 ± 2 K | (12.6 ± 0.4) × 10-11 cm3 molecule-1 s-1 | nih.govscientificlabs.co.uk |

| Molar Yield of 3-methyl-4-oxo-2-pentenal | 8 ± 2% | acs.orgacs.org |

The atmospheric oxidation of this compound contributes to the formation of secondary organic aerosols and other atmospheric pollutants. researchgate.net

Formation of Ring-Retaining Products (e.g., 5-hydroxy-2-furanone)

Reaction with Nitrate (B79036) Radicals (NO₃)

During the nighttime, the reaction with the nitrate radical (NO₃) becomes the dominant atmospheric loss process for many furan compounds. acs.orgcopernicus.org

The reactivity of furans with NO₃ radicals increases with the degree of alkyl substitution on the furan ring. While a specific rate constant for this compound was not found in the reviewed literature, data for other methylated furans demonstrate this trend. The reaction is a significant atmospheric sink, with lifetimes on the order of minutes. acs.orgnih.gov

| Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Furan | 294 ± 2 | (1.51 ± 0.38) x 10⁻¹² | acs.orgnih.gov |

| 2-Methylfuran (B129897) | 294 ± 2 | (1.91 ± 0.32) x 10⁻¹¹ | acs.orgnih.gov |

| 3-Methylfuran (B129892) | 294 ± 2 | (1.49 ± 0.33) x 10⁻¹¹ | acs.orgnih.gov |

| 2,5-Dimethylfuran | 294 ± 2 | (5.82 ± 1.21) x 10⁻¹¹ | acs.orgnih.gov |

| 2,3,5-Trimethylfuran | 294 ± 2 | (1.66 ± 0.69) x 10⁻¹⁰ | acs.orgnih.gov |

Mechanistic studies on methylated furans indicate that the reaction with NO₃ radicals proceeds via two primary pathways. ucdavis.edu These are the addition of the NO₃ radical to the carbon-carbon double bonds of the furan ring (specifically at the C2/C5 positions) and hydrogen abstraction from the substituent methyl groups. ucdavis.eduuniv-littoral.fr For methylated furans, both pathways are considered significant drivers of the reaction. ucdavis.edu The addition pathway can lead to ring-opening and the formation of dicarbonyls, such as 3-hexene-2,5-dione from 2,5-dimethylfuran, while the H-abstraction pathway leads to the formation of furan aldehydes, like 5-methyl-2-furaldehyde from 2,5-dimethylfuran. univ-littoral.fr

Gas-Phase Rate Constants

Reaction with Ozone (O3)

Other Oxidative Transformations

Beyond reactions with ozone and atomic oxygen, other oxidative transformations of this compound are plausible, though less specifically detailed in the provided search results. The oxidation of furan derivatives can lead to a variety of products depending on the oxidant and reaction conditions. For instance, the oxidation of alcohols can be achieved using reagents like dimethyl sulfoxide (B87167) (DMSO) activated by electrophiles, or through the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). asccollegekolhar.in While these are general alcohol oxidations, the principles could be applied to hydroxylated derivatives of this compound.

Laccase-catalyzed oxidation of 2,5-dialkylfurans in the presence of a mediator like TEMPO can lead to the stereoselective ring-opening to form 2-ene-1,4-diones. rsc.org Specifically, the laccase-catalyzed oxidation of 2,5-dimethylfuran with air as the oxidant yields (Z)-3-hexene-2,5-dione when TEMPO is used as a mediator. rsc.org

Hydrogenation and Reduction Reactions

The hydrogenation of this compound can lead to the saturation of the furan ring. Studies on the analogous 2,5-dimethylfuran show that hydrogenation over various noble metal catalysts can yield 2,5-dimethyltetrahydrofuran (B89747) through the saturation of the C=C bonds in the furan ring. escholarship.org The choice of catalyst influences the selectivity between ring hydrogenation and C-O bond hydrogenolysis. escholarship.org For example, Pt/C catalysts favor C-O bond cleavage, leading to ring-opened products like 2-hexanone (B1666271) from 2,5-dimethylfuran. escholarship.org

The reduction of a butenolide precursor with diisobutylaluminum hydride has been used to synthesize 3,4-dimethylfuran, a positional isomer of this compound. tandfonline.com This suggests that similar reducing agents could be employed in synthetic routes involving furan derivatives. The selective reduction of a double bond in a side chain of a furan derivative has been accomplished using hydrogenation over 10% Pd on carbon. tandfonline.com

Ring-Opening and Rearrangement Reactions

Acid-catalyzed hydrolysis of furan and its derivatives is a well-known ring-opening reaction. For 2,5-dimethylfuran, acid-catalyzed ring-opening leads to the formation of 2,5-hexanedione. mdpi.com This reaction is typically carried out in the presence of a stoichiometric amount of water and a catalytic amount of a strong acid like sulfuric acid. mdpi.com The mechanism involves the protonation of the furan ring, which is the rate-limiting step. researchgate.net Protonation at the α-carbon is energetically favored over protonation at the β-carbon. researchgate.net The resulting protonated furan then undergoes ring opening to form the corresponding dione.

The epoxidation of 2,5-dimethylfuran can also lead to a ring-opening rearrangement reaction to produce hex-3-ene-2,5-dione. researchgate.net Furthermore, chiral phosphoric acid has been shown to catalyze an asymmetric C(sp³)–H functionalization of 2,5-dimethylfuran with indolyl alcohols, proceeding through two sequential Cope-type rearrangements. rsc.org This demonstrates a novel reactivity pattern for dimethylfurans, leading to complex chiral molecules. rsc.org

Table 2: Summary of Reaction Conditions for Acid-Catalyzed Ring Opening of 2,5-Dimethylfuran to 2,5-Hexanedione mdpi.com

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Sulfuric Acid | Water | 50 | 24 h | up to 95 |

| Sulfuric Acid | Water/Acetic Acid | 85 | - | - |

| Strong Acid | Water/Organic Solvent | 60-80 | - | - |

| Cationic Resin | Water | Room Temp. | 72 h | - |

This table is based on data for 2,5-dimethylfuran as a proxy for this compound due to the availability of detailed studies for the former.

Catalytic Transformations Involving this compound

This compound, a substituted furanic compound, serves as a versatile platform molecule for the synthesis of various chemicals and fuel components through catalytic transformations. These reactions, which include hydrogenation, ring-opening, and cycloaddition, are facilitated by heterogeneous, homogeneous, and organocatalytic systems to produce valuable products such as saturated cyclic ethers, aliphatic ketones, and aromatic compounds.

Heterogeneous Catalysis

Heterogeneous catalysts are paramount in the industrial processing of furanic compounds. For this compound, these solid catalysts, often comprising metals on a support, are crucial for reactions like hydrodeoxygenation (HDO), hydrogenation, and aromatization.

Hydrodeoxygenation and Hydrogenation: The goal of HDO is to remove oxygen from the furan ring, which can lead to the formation of alkanes or other deoxygenated products. Bifunctional metal-acid catalysts have proven effective for this transformation under mild conditions. For instance, a combination of platinum supported on carbon (Pt/C) with an acidic cesium salt of a tungstophosphoric heteropoly acid (Cs2.5H0.5PW12O40) can deoxygenate 2,5-dimethylfuran to n-hexane with 100% yield at 90 °C and 1 bar of H2 pressure. rsc.org This process involves a sequence of hydrogenolysis, hydrogenation, and dehydration steps occurring on the platinum and proton sites of the catalyst. rsc.org

In liquid-phase hydrogenation, the choice of metal catalyst significantly influences the product distribution. When studying the hydrogenation of 2,5-dimethylfuran, platinum on carbon (Pt/C) shows the highest activity and selectivity for C-O bond hydrogenolysis, yielding 2-hexanone. escholarship.org In contrast, palladium (Pd/C), rhodium (Rh/C), and ruthenium (Ru/C) catalysts favor ring hydrogenation to produce 2,5-dimethyltetrahydrofuran. escholarship.org The proposed mechanism involves the parallel formation of 2,5-dimethyltetrahydrofuran and an enol intermediate, which then leads to 2-hexanone and 2-hexanol. escholarship.org

Aromatization: 2,5-Dimethylfuran can be converted into p-xylene (B151628), a high-value aromatic chemical, through a [4+2] cycloaddition reaction with ethylene (B1197577), followed by dehydration. Zeolites, with their shape-selective properties and tunable acidity, are effective catalysts for this process. researchgate.netmdpi.com Zeolites such as H-BEA, H-Y, and SAPO-34 have been successfully employed. researchgate.netx-mol.net For example, using SAPO-34, a selectivity of approximately 75% to p-xylene can be achieved. x-mol.net The reaction mechanism involves either the reaction of ethylene with an adsorbed furan or a homogeneous reaction to form a Diels-Alder cycloadduct, which then dehydrates on the acid sites of the zeolite. researchgate.net Similarly, the reaction can proceed with acrylic acid over Beta zeolite to produce p-xylene via a tandem Diels-Alder cycloaddition, dehydration, and decarboxylation sequence. rsc.org

Table 1: Heterogeneous Catalytic Transformations of Substituted Dimethylfurans

| Furan Derivative | Catalyst | Reagent(s) | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| 2,5-Dimethylfuran | Pt/C–Cs2.5H0.5PW12O40 | H₂ | n-Hexane | rsc.org |

| 2,5-Dimethylfuran | Pt/C | H₂ | 2-Hexanone | escholarship.org |

| 2,5-Dimethylfuran | Pd/C, Ru/C, Rh/C | H₂ | 2,5-Dimethyltetrahydrofuran | escholarship.org |

| 2,5-Dimethylfuran | SAPO-34 | Ethylene | p-Xylene | x-mol.net |

| 2,5-Dimethylfuran | H-BEA, H-Y Zeolite | Ethylene | p-Xylene | researchgate.net |

| 2,5-Dimethylfuran | Beta Zeolite | Acrylic Acid | p-Xylene | rsc.org |

Homogeneous Catalysis

Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity and activity under mild conditions. Research into the homogeneous catalytic conversion of this compound has explored cycloisomerization and hydrogenation reactions.

Ruthenium(II) complexes, such as those of the type [RuCl₂(η⁶-arene)L] where L is a benzimidazole (B57391) derivative, have been studied for their catalytic activity in the cycloisomerization of (Z)-3-methylpent-2-en-4-yn-1-ol to synthesize this compound. researchgate.net

For hydrogenation, the ruthenium complex Ru(triphos)(CH₃CN)₃₂ has been shown to be an effective catalyst for the hydrogenation of 2,5-dimethylfuran in an aqueous acidic medium. rsc.org The reaction proceeds through an acid-catalyzed hydrolysis of the furan to 2,5-hexanedione, followed by hydrogenation of the dione. rsc.org This process can yield up to 80% 2,5-dimethyltetrahydrofuran at 200–225 °C. rsc.orgmdpi.com Similarly, the complex (4′-Ph-terpy)Ru(H₂O)₃₂ has been evaluated for the same transformation, yielding significant amounts of 2,5-hexanediol (B147014) and 2,5-dimethyltetrahydrofuran. mdpi.comacs.org

Table 2: Homogeneous Catalytic Transformations of Dimethylfurans

| Furan Derivative/Precursor | Catalyst | Reaction Type | Product(s) | Reference(s) |

|---|---|---|---|---|

| (Z)-3-Methylpent-2-en-4-yn-1-ol | [RuCl₂(η⁶-arene)L] | Cycloisomerization | This compound | researchgate.net |

| 2,5-Dimethylfuran | Ru(triphos)(CH₃CN)₃₂ | Hydrogenation | 2,5-Hexanediol, 2,5-Dimethyltetrahydrofuran | rsc.org |

| 2,5-Dimethylfuran | (4′-Ph-terpy)Ru(H₂O)₃₂ | Hydrogenation | 2,5-Hexanediol, 2,5-Dimethyltetrahydrofuran | mdpi.comacs.org |

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a more sustainable alternative to metal-based catalysts. For furan derivatives, organocatalysis is particularly relevant for asymmetric cycloaddition and functionalization reactions.

The Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful tool in organic synthesis. Chiral secondary amines have been used to catalyze the asymmetric Diels-Alder reaction between furan and α,β-unsaturated aldehydes. princeton.edu The reaction proceeds through the formation of an activated iminium ion from the aldehyde and the amine catalyst. princeton.educaltech.edu For example, the reaction of 2,5-dimethylfuran with 4-trimethylsilyloxy-2,4-pentadienal in the presence of a chiral amine and acid catalyst afforded a cycloadduct in 64% yield and 89% enantiomeric excess. nih.gov While furan itself can be a less reactive diene due to its aromaticity, the use of high pressure in combination with organocatalysts has been shown to promote the asymmetric Diels-Alder reaction with acrolein. clockss.org

More recently, chiral phosphoric acids have been employed as organocatalysts for the asymmetric C(sp³)–H functionalization of 2,5-dimethylfuran with 3-hydroxy-3-indolyoxindoles. rsc.org This reaction proceeds through two sequential Cope-type rearrangements to produce enantioenriched furan-derived oxindoles, demonstrating a novel reactivity pathway for biomass-derived molecules. rsc.org Additionally, organocatalytic dearomative [4+2] cycloadditions of 2,5-dimethylfuran with ortho-quinone methides have been developed to synthesize multisubstituted chromanes. acs.org

Table 3: Organocatalytic Transformations of Dimethylfurans

| Furan Derivative | Catalyst Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|---|

| 2,5-Dimethylfuran | Chiral Secondary Amine | 4-Trimethylsilyloxy-2,4-pentadienal | Cycloadduct | nih.gov |

| 2,5-Dimethylfuran | Chiral Phosphoric Acid | 3-Hydroxy-3-indolyoxindoles | Furan-derived 3,3′-disubstituted oxindoles | rsc.org |

| 2,5-Dimethylfuran | Various Organocatalysts | ortho-Quinone Methides | Multisubstituted Chromanes | acs.org |

| Furan | Chiral Secondary Amine | Acrolein | Diels-Alder Adducts | clockss.org |

Spectroscopic Characterization and Structural Analysis of 2,3 Dimethylfuran

Microwave Spectroscopy for Molecular Structure and Dynamics

Microwave spectroscopy has proven to be a powerful tool for the precise determination of the molecular structure and the dynamics of internal motions within 2,3-dimethylfuran.

Torsional Barriers of Methyl Internal Rotations

The microwave spectrum of this compound is complicated by the internal rotations of its two methyl groups. These rotations lead to a splitting of the rotational transitions into multiple torsional components. A detailed analysis of these splittings has allowed for the determination of the potential barriers hindering the internal rotation of each methyl group.

A study utilizing a Fourier-transform microwave spectrometer with a supersonic expansion observed that each rotational transition splits into five torsional species due to the two inequivalent methyl rotors. nih.gov The barrier to internal rotation for the ortho-methyl group (at position 2) was determined to be 298.274(12) cm⁻¹, while the barrier for the meta-methyl group (at position 3) was found to be 237.6891(47) cm⁻¹. nih.govnih.gov These values were obtained through a global fit of 337 torsional transitions. nih.gov

Notably, these barriers are significantly lower than those in 2-methylfuran (B129897) (412.9 cm⁻¹) and 3-methylfuran (B129892) (380.5 cm⁻¹), where steric hindrance is less of a factor. nih.govnih.gov

Electrostatic vs. Steric Effects on Internal Rotation

An intriguing aspect of the internal rotation in this compound is the interplay between electrostatic and steric effects. The observation that the torsional barriers for the methyl groups in this compound are substantially lower than in their sterically unhindered counterparts (2-methylfuran and 3-methylfuran) is counterintuitive if one only considers steric repulsion. nih.govnih.gov This suggests that simple steric hindrance does not adequately explain the rotational dynamics.

Instead, it is proposed that electrostatic effects play a primary role in the reduction of these barriers. nih.govnih.govacs.org The interaction between the methyl groups and the furan (B31954) ring's electron distribution appears to lower the energy barrier to rotation, overriding the expected increase from steric crowding. This phenomenon highlights the complexity of intramolecular forces, where electronic interactions can significantly modulate molecular behavior in ways not predicted by simple steric models. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Data and Assignments

The proton NMR spectrum of this compound is expected to show distinct signals for the two methyl groups and the two protons on the furan ring. The chemical shifts of these protons are influenced by the electron density of the aromatic ring and the electronic effects of the methyl substituents.

| Proton Assignment | Chemical Shift (ppm) |

| 2-CH₃ | ~2.1 |

| 3-CH₃ | ~1.9 |

| H-4 | ~6.0 |

| H-5 | ~7.0 |

| Note: These are approximate values based on typical chemical shifts for substituted furans and may vary depending on the solvent and experimental conditions. |

¹³C NMR Data and Assignments

The carbon-13 NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom. Spectroscopic databases and literature provide the following assignments. nih.gov

| Carbon Assignment | Chemical Shift (ppm) |

| C-2 | ~145 |

| C-3 | ~115 |

| C-4 | ~110 |

| C-5 | ~138 |

| 2-CH₃ | ~12 |

| 3-CH₃ | ~9 |

| Source: M. Dandarova and D. Vegh, Magn. Reson. Chem. 30, 1141(1992) as cited in PubChem. nih.gov |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational structure of molecules. nicoletcz.cz While IR spectroscopy is sensitive to functional groups and polar bonds, Raman spectroscopy provides greater sensitivity to the backbone structure and symmetric bonds. nicoletcz.cz

The vibrational spectra of furan and its derivatives are complex. For furan, a molecule with C2v symmetry, there are 21 fundamental vibrations. globalresearchonline.net The substitution of methyl groups, as in this compound, alters the symmetry and introduces new vibrational modes associated with the methyl groups themselves.

Studies on similar molecules like 2,5-dimethylfuran (B142691) show characteristic ring stretching vibrations. One study assigned the highest ring stretching vibration for 2,5-dimethylfuran to frequencies at either 1622 or 1614 cm⁻¹, while another assigned it a value of 1620 cm⁻¹. udayton.edu The in-plane C-H bending vibrations for substituted furans typically occur between 1000-1250 cm⁻¹. udayton.edu For 2-methylfuran, these have been assigned to bands at 1233, 1145, and 1082 cm⁻¹. udayton.edu By analogy, this compound would exhibit characteristic C-H bending vibrations in this region as well.

Raman spectroscopy can be particularly useful for identifying functional groups. For instance, C=O and C=N stretching vibrations are typically observed in the 1610–1820 cm⁻¹ region, which is often free from interference from common excipients in pharmaceutical analysis. spectroscopyonline.com While this compound lacks these specific groups, the principle of using specific spectral regions to identify key structural features is broadly applicable. The analysis of Raman spectra, often in conjunction with computational methods, allows for the assignment of observed bands to specific molecular vibrations, providing a detailed picture of the molecule's structure and bonding. rsc.orgrsc.org

Table 1: Representative Vibrational Modes for Furan Derivatives Interactive Table:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Molecule Example |

|---|---|---|

| Ring Stretching | 1614 - 1622 | 2,5-Dimethylfuran udayton.edu |

| C-H In-Plane Bending | 1082 - 1233 | 2-Methylfuran udayton.edu |

| C-H Out-of-Plane Bending | 600 - 1000 | General Unsaturated Rings udayton.edu |

| C=O Stretching | 1660 - 1725 | N,N-dimethylformamide (for comparison) researchgate.net |

This table provides representative data for related compounds to infer the expected regions for this compound's vibrational modes.

Matrix isolation is an experimental technique where molecules are trapped within a solid, inert gas (the matrix, e.g., argon or nitrogen) at very low temperatures. capes.gov.br This method prevents molecules from rotating and interacting with each other, allowing for the study of isolated molecules and their weak intermolecular complexes. capes.gov.brmdpi.com

Studies on furan derivatives complexed with molecules like methanol (B129727) (CH₃OH) using matrix isolation IR spectroscopy have revealed competition between different types of hydrogen bonds. acs.org For example, methanol can form an O-H···O hydrogen bond with the furan's oxygen atom or an O-H···π bond with the furan ring's electron system. acs.orgdntb.gov.ua In the case of 2,5-dimethylfuran complexed with methanol, experiments indicated that the O-H···O interaction is the more dominant, though the energy gap between the two types of interactions is small. dntb.gov.ua Similar studies on this compound would elucidate how the specific placement of the methyl groups influences the preferred site of intermolecular interaction, providing insight into the balance of forces that govern molecular recognition. These non-covalent interactions are crucial in many areas of chemistry and biology. acs.org

Vibrational Modes and Functional Group Analysis

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining molecular weight and elucidating molecular structure through the analysis of fragmentation patterns.

In electron impact (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) which then breaks apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure.

For alkyl-substituted aromatic compounds like this compound, common fragmentation pathways involve the loss of the alkyl groups or cleavage of the furan ring. While specific high-resolution fragmentation data for this compound is not detailed in the provided search results, general principles can be applied. For instance, in the mass spectrum of 2,3-dimethylbutane, a prominent fragmentation is the cleavage of a C-C bond to lose a methyl group (a loss of 15 mass units, M-15) or an ethyl group (M-29), and the splitting of the molecule to form a stable isopropyl cation at m/z 43. docbrown.info Similarly, furan derivatives often show fragmentation patterns related to the loss of methyl groups and ring cleavage. ethz.chresearchgate.net The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) and quantum chemical calculations, allows for the positive identification of the compound and its isomers. nih.govmdpi.com

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive and specific method for detecting and quantifying volatile organic compounds like this compound in complex mixtures. nih.govmdpi.com This technique has been successfully used to identify furan derivatives in diverse matrices such as food products and exhaled breath. ethz.chnih.gov

Recent studies have developed GC-MS/MS methods capable of separating and detecting various furan isomers, including this compound and 2,5-dimethylfuran, in food samples with high reliability and low limits of quantitation (0.003-0.675 ng/g). nih.govmdpi.com The use of specific column chemistries, like an HP-5MS column, allows for the successful resolution of these closely related isomers. mdpi.comresearchgate.net Furthermore, high-resolution mass spectrometry (HRMS) coupled with real-time analysis techniques has been employed to identify furan derivatives in exhaled breath, showcasing the method's potential in biomarker discovery. ethz.ch

Table 2: GC-MS/MS Parameters for Furan Derivative Analysis Interactive Table:

| Parameter | Value/Description | Source |

|---|---|---|

| Chromatography | ||

| Column | HP-5MS | mdpi.com |

| Temperature Program | 32°C (4 min), ramp to 200°C at 20°C/min, hold for 3 min | mdpi.comresearchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Multiple Reaction Monitoring (MRM) | nih.govmdpi.com |

| Sample Preparation | ||

| Technique | Solid Phase Microextraction (SPME) Arrow | nih.govmdpi.com |

Fragmentation Pathways

Computational Chemistry and Theoretical Studies

Computational chemistry provides invaluable tools for understanding the structure, properties, and reactivity of molecules like this compound. Quantum chemical methods, such as Density Functional Theory (DFT) and high-level composite methods (e.g., CBS-QB3), are used to calculate molecular geometries, vibrational frequencies, reaction energies, and other properties. globalresearchonline.netacs.orgrsc.org

Theoretical calculations have been extensively applied to furan and its derivatives to support experimental findings. For example, DFT calculations using the B3LYP functional have been used to compute the optimized geometries and vibrational spectra of furan, 2-methylfuran, and 2,5-dimethylfuran. globalresearchonline.net These calculations help in assigning the bands observed in experimental IR and Raman spectra. globalresearchonline.net

Studies on the reaction kinetics and mechanisms, such as the oxidation of furan derivatives, rely heavily on computational models. rsc.orgusfca.edu For 2,5-dimethylfuran, theoretical studies have explored its unimolecular decomposition, revealing complex pathways involving carbene intermediates that compete with simple bond fission. researchgate.net Microwave spectroscopy combined with quantum chemical calculations has been used to investigate the internal rotation of the methyl groups in this compound, revealing surprisingly low rotational barriers that are influenced by a combination of steric and electronic effects. researchgate.net Furthermore, atomic neural networks represent an emerging machine learning approach for predicting molecular properties, and have been visualized for this compound to understand atomic and pairwise interactions within the molecule. researchgate.net

Quantum Chemical Calculations for Energetics and Mechanisms

Quantum chemical calculations are fundamental in elucidating the reaction mechanisms and energetics of this compound (2,3-DMF). These computational methods provide detailed insights into reaction pathways that are often difficult to characterize experimentally. Studies have systematically investigated the atmospheric oxidation of 2,3-DMF initiated by hydroxyl (OH) radicals using quantum chemistry. acs.org These calculations help to map out the potential energy surface (PES) of the reaction, identifying stable intermediates and the transition states that connect them.

For instance, in the reaction of 2,3-DMF with OH radicals, several pathways are possible, including OH addition to the furan ring and hydrogen abstraction from the methyl groups. acs.orgnih.govacs.org Theoretical calculations have shown that OH addition is a dominant pathway, leading to the formation of an adduct. acs.org The subsequent reactions of this adduct, such as ring-opening, are critical in determining the final products. acs.orgnih.gov Computational studies have predicted the formation of unsaturated 1,4-dicarbonyls, specifically CH₃C(O)C(CH₃)=CHCHO, from the ring-opening of the 2,3-DMF-OH adduct, with calculated molar yields that can be compared to experimental findings. acs.orgnih.gov

The energetics of these reactions, including reaction enthalpies and activation barriers, are key outputs of quantum chemical calculations. For example, high-level composite methods like CBS-QB3 have been employed to determine the enthalpies of formation for various substituted furans and their associated radicals, which are crucial for understanding bond dissociation energies. nih.govacs.org These calculations have revealed that the C-H bonds on the furan ring are exceptionally strong, while those on the alkyl side chains are significantly weaker, influencing the preferred sites for hydrogen abstraction reactions. nih.govacs.org

In the context of combustion, quantum chemical calculations have been used to explore the unimolecular decomposition of furan derivatives. researchgate.net These studies have shown that decomposition often proceeds through complex mechanisms involving carbene intermediates rather than simple bond fissions. researchgate.netacs.org For dimethylfurans, pathways such as hydrogen transfers leading to carbene formation and subsequent rearrangement are found to be energetically favorable. researchgate.net

The reaction between this compound and ground-state atomic oxygen (O(³P)) has also been a subject of theoretical investigation to support experimental findings from techniques like time-of-flight mass spectrometry. usfca.edu Such studies are vital for developing accurate models of biofuel combustion. usfca.edu

Table 1: Calculated Molar Yields of Ring-Opening Products from OH-Initiated Oxidation

| Furan Derivative | Ring-Opening Product | Calculated Molar Yield (%) acs.org | Experimental Molar Yield (%) nih.gov |

| Furan | HC(O)CH=CHCHO | 73 | 75 ± 5 |

| 2-Methylfuran | CH₃C(O)CH=CHCHO | 43 | 31 ± 5 |

| 3-Methylfuran | HC(O)C(CH₃)=CHCHO | 26 | 38 ± 2 |

| This compound | CH₃C(O)C(CH₃)=CHCHO | 7 | 8 ± 2 |

| 2,5-Dimethylfuran | CH₃C(O)CH=CHC(O)CH₃ | 28 | 27 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems, and it has been extensively applied to investigate this compound. DFT methods, such as B3LYP and M06-2X, offer a good balance between computational cost and accuracy, making them suitable for exploring complex reaction mechanisms. researchgate.netglobalresearchonline.netresearchgate.net

DFT calculations have been instrumental in studying the reaction of 2,3-dihydrofuran (B140613) (a related compound) with OH radicals, where all possible reaction channels were analyzed at the M06-2X/6-311G* level of theory to optimize stationary points on the potential energy surface. researchgate.net Such studies provide insights into the competition between H-atom abstraction and OH addition, explaining differences in product formation compared to other isomers. researchgate.net Although this study focused on dihydrofurans, the methodology is directly applicable to this compound.

In the context of Diels-Alder reactions, DFT has been used to explore the mechanism between 2,5-dimethylfuran and maleic anhydride (B1165640). researchgate.net These calculations reveal that the reaction proceeds via a one-step asynchronous process and can be catalyzed by Lewis acids, which lower the activation barrier by interacting with the dienophile. researchgate.net This type of analysis is crucial for understanding and optimizing chemical syntheses involving furanic compounds.

Furthermore, DFT is employed to analyze oxidative stability, a critical aspect for biofuels. bohrium.com Theoretical analyses of reaction pathways have shown that the addition of OH radicals to the furan ring is energetically favored and leads to ring-opening products, which is consistent with experimental observations of gum formation in furan-gasoline blends. bohrium.com DFT calculations have also been used to compute the ground-state molecular geometry and harmonic vibrational frequencies (IR and Raman) of furan and its derivatives, including 2,5-dimethylfuran, using the B3LYP functional with a cc-pVTZ basis set. globalresearchonline.net

For the reaction of 2,5-dimethylfuran with OH radicals, the potential energy surface was investigated at the M06-2X/cc-pVTZ level, indicating that OH addition to the ring is the dominant pathway under experimental conditions. whiterose.ac.uk Similar DFT-level descriptions of the PES for the 2,5-dimethylfuran + OH reaction have been used to calculate rate coefficients, confirming that OH addition is significant at low temperatures, while H-abstraction becomes important at combustion temperatures. ecm2015.hu

Table 2: Selected DFT Functionals and Basis Sets Used in Furan Studies

| Study Focus | DFT Functional | Basis Set | Reference |

| OH reaction with Dihydrofurans | M06-2X | 6-311G* | researchgate.net |

| Diels-Alder Reaction | Not specified | Not specified | researchgate.net |

| Spectroscopic Properties (IR, Raman) | B3LYP | cc-pVTZ | globalresearchonline.net |

| OH reaction with 2,5-DMF | M06-2X | cc-pVTZ | whiterose.ac.uk |

| OH reaction with 2,5-DMF | BHandHLYP | aug-cc-pVDZ | ecm2015.hu |

RRKM-ME Calculations for Kinetic Modeling

Rice-Ramsperger-Kassel-Marcus (RRKM) theory, often coupled with Master Equation (ME) analysis, is a powerful tool for modeling the kinetics of unimolecular and complex-forming bimolecular reactions over a range of temperatures and pressures. These calculations use energetic and vibrational frequency data obtained from quantum chemical computations to predict rate coefficients.

RRKM-ME calculations have been applied to study the atmospheric oxidation of this compound initiated by OH radicals. acs.org These models can predict the fate of the chemically activated adducts formed from OH addition. For the 2,3-DMF-OH adduct, RRKM-ME calculations predict that the yield of ring-opening products is significantly lower compared to furan or methylfurans, which aligns well with experimental observations. acs.org Specifically, at 298 K and 760 Torr, the calculated molar yield of dicarbonyl compounds from 2,3-DMF is only 0.07. acs.org

The unimolecular decomposition of furan derivatives has also been extensively modeled using RRKM-ME. nih.govresearchgate.netuniversityofgalway.ieresearchgate.net For 2,5-dimethylfuran, RRKM analysis of carbene and biradical mediated decomposition pathways has shown that a hydrogen atom transfer to form an acyclic ketone is the dominant route, while direct ring-opening is insignificant. nih.gov Similarly, for the reaction of H-atoms with 2,5-dimethylfuran, RRKM/ME modeling on a CBS-QB3 potential energy surface showed that demethylation and ring-opening of the initial adduct are the major product channels. nih.govepa.gov

These kinetic models are essential for building comprehensive chemical mechanisms for the combustion and atmospheric degradation of biofuels like this compound. usfca.edu The pressure and temperature dependence of reaction rates and product branching ratios are critical outputs from RRKM-ME simulations. nih.govresearchgate.netrsc.org For example, in the thermal decomposition of 2,5-dimethylfuran, pressure effects were found to be negligible above 1 bar. researchgate.net

Table 4: Key Applications of RRKM-ME in Furan Chemistry

| Reaction System | Key Finding | Reference |

| OH + 2,3-DMF | Low yield (7%) of ring-opening dicarbonyls predicted. | acs.org |

| Unimolecular Decomposition of 2,5-DMF | H-transfer leading to hexa-3,4-dien-2-one is the dominant pathway. | nih.govresearchgate.net |

| H + 2,5-DMF | Demethylation (to 2-methylfuran) and ring-opening are major product channels. | nih.govepa.gov |

| O(³P) + 2,5-DMF | Kinetic model developed to rationalize experimental product identification. | rsc.org |

| Pyrolysis of 2-Methylfuran | Decomposition proceeds via singlet carbene intermediates. | researchgate.net |

Molecular Dynamics Simulations (if applicable)

Currently, there is limited specific information available from Google search results regarding the application of molecular dynamics (MD) simulations to the study of this compound's chemical reactions or spectroscopic properties. While MD simulations are a powerful tool for studying the time evolution of molecular systems and are widely used in fields like protein dynamics and materials science, their application appears to be less common for the detailed chemical kinetics of small molecules like this compound compared to quantum chemical and RRKM-ME methods.

The primary focus of computational studies on this compound and its isomers has been on elucidating reaction mechanisms, energetics, and kinetics using static quantum chemistry calculations and statistical rate theories. These methods are well-suited for describing the breaking and forming of chemical bonds in gas-phase reactions. MD simulations could potentially be applied to study the solvation of this compound or its behavior in condensed phases or at interfaces, but such studies were not prominent in the search results.

Applications of 2,3 Dimethylfuran in Advanced Materials and Synthesis

Role in Organic Synthesis

2,3-Dimethylfuran serves as a key starting material in several synthetic pathways, valued for its reactivity and ability to form the core of diverse molecular architectures.

Applications as a Reagent in Amination, Amidation, Formylation, etc.While N,N-dimethylformamide (DMF) is a common reagent used as a source for formylation, amination, and amidation reactions, this compound itself typically acts as a substrate in these types of transformations rather than the reagent providing the functional group.arkat-usa.orgresearchgate.netFor example, this compound can be efficiently formylated or acetylated to produce functionalized derivatives.tandfonline.comtandfonline.comA laboratory-scale synthesis reported the successful formylation of this compound in high yields.tandfonline.com

Table 1: Functionalization Reactions of this compound

| Reaction Type | Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|

| Formylation | Vilsmeier-Haack Reagents | 4,5-dimethyl-2-furaldehyde | 92-95% | tandfonline.com |

| Acetylation | Vilsmeier-Haack Conditions | 4,5-dimethyl-2-acetylfuran | 67% | tandfonline.com |

Emerging Applications in Energy and Biofuels

There is growing research interest in this compound as a potential biofuel, which can be derived from renewable biomass sources. chemimpex.comusfca.edu This positions it as a sustainable alternative to conventional fossil fuels. chemimpex.com Studies on its isomer, 2,5-dimethylfuran (B142691) (2,5-DMF), provide significant insight into the promise of dimethylfurans as next-generation liquid fuels. cbiore.idmdpi.com

2,5-DMF exhibits several attractive properties as a biofuel. It possesses a higher energy density than ethanol (B145695) and is comparable to gasoline. wikipedia.org Furthermore, it is chemically stable and insoluble in water, meaning it does not absorb moisture from the atmosphere. wikipedia.org Its boiling point is also higher than that of ethanol, which can reduce fuel loss from evaporation. wikipedia.orgmdpi.com The combustion properties and high energy density of dimethylfurans make them promising candidates for greener alternatives in the energy sector. chemimpex.comcymitquimica.com

Table 2: Comparative Properties of 2,5-Dimethylfuran (Isomer), Ethanol, and Gasoline

| Property | 2,5-Dimethylfuran | Ethanol | Gasoline |

|---|---|---|---|

| Energy Density (MJ/kg) | 33.7 | 26.9 | 43.2 |

| Boiling Point (°C) | 92-94 | 78 | 30-225 |

| Water Solubility | Insoluble | Soluble | Insoluble |

| Research Octane Number (RON) | 119 | 108 | 91-99 |

Data for 2,5-Dimethylfuran is presented as a reference for the potential of the dimethylfuran class of biofuels. wikipedia.org

As a Biofuel Component or Additive

This compound has been identified as a compound of interest in the development of next-generation biofuels. usfca.educhemimpex.com Research literature indicates its potential as an effective biofuel additive, capable of enhancing the energy content and combustion efficiency of conventional gasoline, positioning it as a greener alternative in the energy sector. chemimpex.com The investigation into its combustion properties is crucial for understanding its viability as a fuel. Studies focusing on the reaction dynamics of potential biofuels with common oxidants found in combustion engines, such as ground-state atomic oxygen (O(³P)), are essential for creating accurate engine models and facilitating the integration of these new fuels. usfca.edu Such research helps to minimize carbon emissions and other air pollutants. usfca.edu While its isomer, 2,5-dimethylfuran, has been more extensively studied for its favorable fuel properties, this compound is also recognized for its potential in renewable resource applications and sustainable chemistry initiatives. chemimpex.combohrium.com

Conversion from Biomass Sources

A key advantage of furan-based compounds in the context of renewable energy is their derivability from non-edible lignocellulosic biomass. researchgate.netacs.org this compound is noted to be derivable from these renewable biomass sources, which presents a sustainable alternative to traditional fossil fuels. chemimpex.com The general pathway for producing furanic fuels involves the conversion of carbohydrates, such as fructose (B13574) and glucose which are building blocks of cellulose, into platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF), followed by catalytic upgrading. acs.orgresearchgate.net However, specific catalytic strategies and reaction pathways detailed in the scientific literature predominantly focus on the high-yield synthesis of 2,5-dimethylfuran from HMF. researchgate.netresearchgate.netnih.gov While the potential for deriving this compound from biomass is acknowledged, detailed research on specific, efficient conversion pathways and associated catalysts remains less documented compared to its more common isomer.

Environmental and Atmospheric Chemistry Implications

Contribution to Atmospheric Aerosol Formation

Furanic compounds released into the atmosphere, whether from biomass burning or biofuel emissions, can react with atmospheric oxidants to form secondary organic aerosol (SOA), a significant component of fine particulate matter. noaa.govd-nb.info The atmospheric oxidation of furans and their derivatives is a known contributor to the formation of ultrafine particles. copernicus.org

Research into the SOA formation from furan (B31954) derivatives has shown that the molecular structure significantly impacts the aerosol yield. For instance, studies on an alkylfuran mixture demonstrated an SOA mass yield comparable to that of gasoline. noaa.gov However, specific quantitative data on the SOA yield from the photooxidation of this compound is not extensively detailed in the cited literature. Studies have more commonly focused on furan, 3-methylfuran (B129892), and 2,5-dimethylfuran. noaa.govuclm.es The investigation of furan photooxidation shows that factors like NOx levels and relative humidity significantly influence SOA formation, with higher humidity increasing aerosol liquid water content and promoting liquid-phase reactions that boost SOA yields. d-nb.infocopernicus.org While these general principles apply, specific experimental yields for this compound are needed for a complete atmospheric impact assessment.

Degradation Products and Their Environmental Fate

The primary daytime removal process for furanic compounds in the atmosphere is through reactions with hydroxyl (OH) radicals. acs.orgacs.org The gas-phase reaction of OH radicals with this compound has been studied to identify its degradation products. acs.orgacs.orgnih.gov

In the presence of nitric oxide (NO), the main degradation pathway involves the addition of the OH radical to the furan ring, followed by ring-opening. acs.org This reaction leads to the formation of specific unsaturated 1,4-dicarbonyls. acs.org For this compound, the primary product identified is 3-methyl-4-oxo-2-pentenal. acs.orgnih.gov The molar formation yield of this product has been measured to be approximately 8 ± 2%. acs.orgnih.gov The rate constant for the reaction between the OH radical and this compound at 296 K has been determined to be (12.6 ± 0.4) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov

The formation of these dicarbonyl compounds is a critical first step in the atmospheric degradation of this compound. These products can undergo further photochemical processing, influencing atmospheric chemistry. researchgate.net The environmental fate of these degradation products involves their potential to partition into the particle phase or undergo further oxidation, contributing to the complex chemistry of atmospheric plumes. uclm.es

Table 1: Molar Yield of Primary Degradation Product from OH Radical Reaction Data derived from studies conducted in the presence of NO.

| Reactant | Primary Product | Molar Yield (%) | Reference |

|---|---|---|---|

| This compound | 3-methyl-4-oxo-2-pentenal | 8 ± 2 | acs.orgnih.gov |

Analytical Chemistry Applications

As an Analyte in Food Chemistry and Process Contaminant Studies

This compound is recognized as a volatile compound that can form during the thermal processing of food, alongside furan and other alkylfurans like 2-methylfuran (B129897) and 2,5-dimethylfuran. nih.govvscht.cz Consequently, it has become an analyte of interest in food chemistry, particularly in studies investigating process contaminants. bohrium.comuliege.be These compounds are formed from various precursors naturally present in food, such as carbohydrates, amino acids, and ascorbic acid, during processes like roasting, baking, and canning. nih.govvscht.cz

Coffee is a major food product where the presence of furan derivatives is frequently monitored. scribd.comresearchgate.net Analytical methods have been developed to detect and quantify a range of furan derivatives, including this compound, in various food matrices. mdpi.com For instance, a method using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been developed for its analysis in foods. food.gov.uk One study focusing on consumer exposure from brewed coffee included this compound in its analytical scope but reported that it was not detected in the specific coffee samples examined under their limit of detection. researchgate.net Another study developed a GC-tandem mass spectrometry method capable of resolving the isomers this compound and 2,5-dimethylfuran for analysis in commodities like fruit juice and canned fish. mdpi.com

Table 2: Studies on the Analysis of this compound in Food

| Study Focus | Food Matrix | Analytical Technique | Finding for this compound | Reference |

|---|---|---|---|---|

| Consumer Exposure | Coffee | GC-MS | Included in analysis, but not detected in samples tested. | researchgate.net |

| Process Contaminants | Coffee | Not specified | Examined as a process contaminant. | bohrium.com |

| Method Development | Fruits, Juices, Canned Fish | GC-MS/MS | Method developed to resolve and quantify the compound. | mdpi.com |

| Contaminant Monitoring | Various Foods | HS-GC-MS | Included in the analytical method for UK retail products. | food.gov.uk |

Analytical Method Development for Detection and Quantification (e.g., HS-SPME-GC-MS/MS)

The accurate detection and quantification of this compound, particularly in complex matrices such as food and environmental samples, necessitate the development of highly sensitive and selective analytical methods. Due to its volatile nature, headspace (HS) sampling techniques are commonly employed. Among these, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has emerged as a powerful and widely adopted method for the analysis of this compound and other furan derivatives. oup.comresearchgate.net This approach offers the advantages of being solvent-free, combining extraction and preconcentration into a single step, and providing high sensitivity and selectivity. researchgate.netmdpi.com

The development of a robust HS-SPME-GC-MS/MS method involves the optimization of several key parameters to achieve the desired analytical performance. These parameters include the choice of SPME fiber coating, extraction time and temperature, and the chromatographic conditions for separating the target analyte from potential interferences, especially its isomers.

Research Findings in Method Development

Recent research has focused on developing and validating methods for the simultaneous analysis of furan and its derivatives, including this compound. A significant challenge in the analysis of dimethylfurans is the chromatographic separation of the 2,3- and 2,5-isomers. mdpi.commdpi.com

One study successfully developed a method for the simultaneous analysis of furan and ten of its derivatives in various food commodities. mdpi.comnih.gov The researchers optimized the HS-SPME conditions and found that a carboxen-polydimethylsiloxane (CAR/PDMS) SPME arrow was most effective for adsorbing the analytes. mdpi.comnih.gov The optimal extraction was achieved by equilibrating the sample at 35°C for 15 minutes, followed by a 15-minute adsorption time. mdpi.comnih.gov For chromatographic separation, an HP-5MS column was used, which successfully resolved the this compound and 2,5-dimethylfuran isomers within a 9.5-minute run time. mdpi.commdpi.com The use of GC-MS/MS in Multiple Reaction Monitoring (MRM) mode provided high selectivity and sensitivity for quantification. mdpi.com

Another study focusing on furan and its alkylated derivatives in chocolate-based products also highlights the utility of HS-SPME-GC-MS. oup.com This work validated a method for quantifying five furan derivatives, including this compound, using isotope dilution with deuterated internal standards. oup.com The study reported good repeatability and intermediate precision, with limits of quantification (LoQ) ranging from 0.48 to 2.50 µg/kg. oup.com

The superiority of SPME-based techniques over traditional headspace analysis has been demonstrated, with the SPME Arrow, a more robust fiber with a larger sorbent volume, providing significantly better analyte responses. restek.com For volatile compounds like furans, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its broad applicability for volatile organic compounds. restek.comnih.gov

The following data tables summarize the optimized parameters and validation results from a key study on the analysis of furan derivatives, including this compound.

Table 1: Optimized HS-SPME-GC-MS/MS Parameters for Furan Derivatives Analysis

| Parameter | Condition |

|---|---|

| Sample Preparation | |

| Sample Amount | 1-5 g (depending on matrix) acs.org |

| Dilution | Saturated NaCl solution mdpi.comnih.gov |

| HS-SPME | |

| SPME Fiber | Carboxen/Polydimethylsiloxane (CAR/PDMS) Arrow mdpi.comresearchgate.net |

| Equilibration Time | 15 min mdpi.comnih.gov |

| Equilibration Temp. | 35 °C mdpi.comnih.gov |

| Extraction Time | 15 min mdpi.comnih.gov |

| Extraction Temp. | 35 °C mdpi.comnih.gov |

| Desorption Time | 3 min researchgate.net |

| Desorption Temp. | 280 °C mdpi.com |

| GC-MS/MS | |